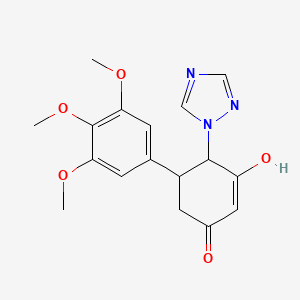![molecular formula C20H21NO5 B2460839 [(3-Acetylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate CAS No. 926174-25-6](/img/structure/B2460839.png)
[(3-Acetylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3-Acetylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include an acetylphenyl group, a carbamoylmethyl linkage, and an ethoxyphenyl acetate moiety.
準備方法
The synthesis of [(3-Acetylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Acetylphenyl Intermediate: The initial step involves the acetylation of a phenyl compound to form the 3-acetylphenyl intermediate.
Esterification: Finally, the ethoxyphenyl acetate moiety is introduced via an esterification reaction with an appropriate ethoxyphenyl acetic acid derivative.
Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
化学反応の分析
[(3-Acetylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups within the compound, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
科学的研究の応用
[(3-Acetylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.
作用機序
The mechanism of action of [(3-Acetylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
類似化合物との比較
[(3-Acetylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate can be compared with similar compounds such as:
[(3-Acetylphenyl)carbamoyl]methyl 2-(4-methoxyphenyl)acetate: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.
[(3-Acetylphenyl)carbamoyl]methyl 2-(4-hydroxyphenyl)acetate:
[(3-Acetylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate: The chlorophenyl derivative may exhibit different pharmacological activities due to the presence of the chlorine atom.
特性
IUPAC Name |
[2-(3-acetylanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-3-25-18-9-7-15(8-10-18)11-20(24)26-13-19(23)21-17-6-4-5-16(12-17)14(2)22/h4-10,12H,3,11,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMESEGNUIOKKBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
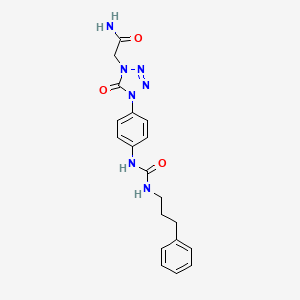
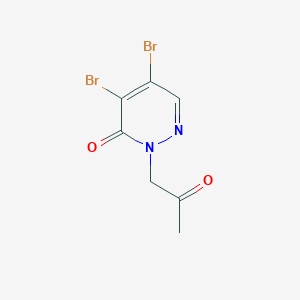
![6-Oxa-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2460761.png)
![Methyl 2-(7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B2460762.png)
![2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2460764.png)
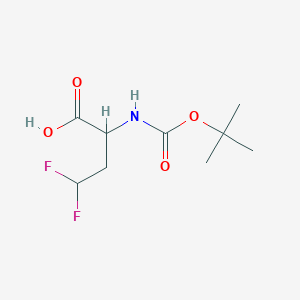
![13-chloro-5-(6-oxo-4,5-dihydro-1H-pyridazine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2460766.png)
![2-(4-chlorophenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2460767.png)
![3-(2-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-N-butyl-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2460770.png)
![N,3,3-trimethyl-2-{[3-(trifluoromethyl)phenyl]formamido}butanamide](/img/structure/B2460772.png)
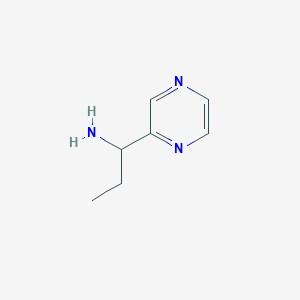
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2460776.png)
